molecular formula C10H8ClN3O B13747548 8-Chloroquinoline-3-carbohydrazide

8-Chloroquinoline-3-carbohydrazide

Cat. No.: B13747548
M. Wt: 221.64 g/mol
InChI Key: JJGGRAHTGWPYOI-UHFFFAOYSA-N
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Description

8-Chloroquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-3-carbohydrazide typically involves the reaction of 8-chloroquinoline with hydrazine hydrate. The process begins with the preparation of 8-chloroquinoline, which is then reacted with hydrazine hydrate under reflux conditions to yield the desired carbohydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloroquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing other quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-3-carbohydrazide involves its interaction with biological molecules. It can bind to DNA, inhibiting the replication process, which is crucial for its anticancer properties. Additionally, it may interfere with enzyme activity, contributing to its antimicrobial effects .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinoline-3-carbohydrazide
  • 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

Comparison: 8-Chloroquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

8-chloroquinoline-3-carbohydrazide

InChI

InChI=1S/C10H8ClN3O/c11-8-3-1-2-6-4-7(10(15)14-12)5-13-9(6)8/h1-5H,12H2,(H,14,15)

InChI Key

JJGGRAHTGWPYOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)NN

Origin of Product

United States

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